Corymine

Description

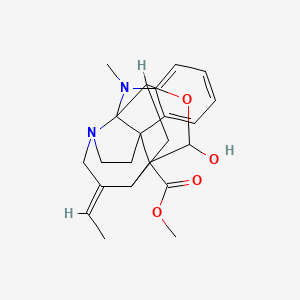

Corymine is a monoterpene indole alkaloid first isolated from Hunteria zeylanica (Apocynaceae) in 1962 . Structurally, it belongs to the akuammiline family, characterized by a complex polycyclic framework featuring an azepine-fused iminoethanocarbazole skeleton and a six-membered hemiacetal ring . This compound acts as a glycine receptor antagonist, with studies demonstrating its stimulatory effects on the central nervous system (CNS) in murine models . Its biosynthesis is hypothesized to originate from a corynanthenoid precursor, with ecological factors influencing enzymatic pathways that favor its formation over related alkaloids in specific plant species .

Propriétés

Numéro CAS |

6472-42-0 |

|---|---|

Formule moléculaire |

C22H26N2O4 |

Poids moléculaire |

382.5 g/mol |

Nom IUPAC |

methyl (15E)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-12-24-10-9-20-14-7-5-6-8-16(14)23(2)22(20,24)17-11-15(13)21(20,18(25)27-3)19(26)28-17/h4-8,15,17,19,26H,9-12H2,1-3H3/b13-4- |

Clé InChI |

KRTMWLRPHKYUJX-PQMHYQBVSA-N |

SMILES |

CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |

SMILES isomérique |

C/C=C\1/CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |

SMILES canonique |

CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |

Synonymes |

corymine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Biogenetic Features of Corymine and Related Alkaloids

Key Insights :

- This compound vs. Rhazine: While both derive from a corynanthenoid intermediate, Rhazine lacks the hemiacetal ring and acetyloxy group critical to this compound’s bioactivity. Their co-occurrence in Hunteria species is ecologically regulated, with enzymatic preferences dictating dominant alkaloid profiles .

- This compound vs. Deformylthis compound : The absence of a formyl group in deformylthis compound reduces synthetic complexity (19 steps vs. 21 for this compound) but alters receptor binding affinity .

- This compound vs. Strictamine : Strictamine’s bridged azocane ring contrasts with this compound’s hemiacetal, leading to divergent pharmacological targets (e.g., glycine receptors vs. ion channels) .

Key Insights :

- This compound’s hemiacetal ring necessitates precise oxidative conditions (e.g., Davis oxidation) and propargyl Claisen rearrangements, contributing to low yields .

- Deformylthis compound’s simpler structure allows for streamlined synthesis but retains challenges in stereochemical control during ester hydrolysis .

- Strictamine’s bridged ring system enables broader therapeutic applications but requires distinct cyclization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.